Fmoc-Val-Ala-aminomethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31N3O6 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate |

InChI |

InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1 |

InChI Key |

MZBRJYLMNFPXHD-HJPURHCSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Val-Ala-aminomethyl acetate chemical properties and characteristics.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

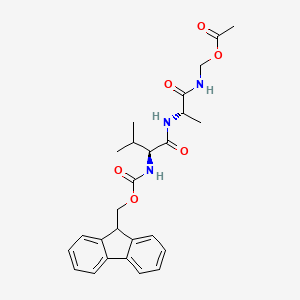

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a specialized chemical compound primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This dipeptide-based linker, featuring a Valine-Alanine sequence, is designed for enzymatic cleavage within the lysosomal compartment of target cancer cells, facilitating the specific release of a cytotoxic payload. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under various conditions but can be readily removed during synthesis. The C-terminal aminomethyl acetate group provides a reactive handle for conjugation to a payload molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its critical role in ADC technology.

Chemical Properties and Characteristics

Fmoc-Val-Ala-aminomethyl acetate is a white to off-white solid. Its structure combines the Fmoc protecting group with the dipeptide Val-Ala, terminating in an aminomethyl acetate moiety. This composition provides a balance of stability and specific reactivity required for its function as an ADC linker.

Quantitative Data

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2505045-86-1 | [1][2] |

| Molecular Formula | C₂₆H₃₁N₃O₆ | [1] |

| Molecular Weight | 481.54 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |

Role in Antibody-Drug Conjugates (ADCs)

The Val-Ala dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][7] This enzymatic susceptibility is the cornerstone of its function as a cleavable linker in ADCs.

Mechanism of Action

Once an ADC incorporating a Val-Ala linker binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues.[][8] This cleavage event initiates the release of the conjugated cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell. The Val-Ala linker has been shown to offer advantages over the more common Val-Cit linker, including lower hydrophobicity, which can lead to ADCs with higher drug-to-antibody ratios (DAR) without significant aggregation.[7][9]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of Fmoc-Val-Ala-OH

The synthesis of the dipeptide precursor, Fmoc-Val-Ala-OH, is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A standard solution-phase approach is described below.

Materials:

-

Fmoc-Val-OH

-

H-Ala-OtBu·HCl (Alanine tert-butyl ester hydrochloride)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Activation of Fmoc-Val-OH: Dissolve Fmoc-Val-OH (1 equivalent), HOBt (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.

-

Coupling Reaction: In a separate flask, dissolve H-Ala-OtBu·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes. Add the activated Fmoc-Val-OH solution to the alanine solution and stir the reaction mixture overnight at room temperature.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Ala-OtBu.

-

Deprotection: Dissolve the crude product in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.

-

Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or flash chromatography to yield pure Fmoc-Val-Ala-OH.

Synthesis of this compound

This step involves the amidation of the C-terminus of Fmoc-Val-Ala-OH with aminomethyl acetate.

Materials:

-

Fmoc-Val-Ala-OH

-

Aminomethyl acetate hydrochloride (or the free base)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

DMF

Procedure:

-

Dissolve Fmoc-Val-Ala-OH (1 equivalent) in DMF.

-

Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir for 15 minutes to activate the carboxylic acid.

-

Add aminomethyl acetate hydrochloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Work-up and Purification: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), protons of valine and alanine residues in the peptide backbone, and the methyl protons of the acetate group. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the amide bonds and the acetate group, aromatic carbons of the Fmoc group, and aliphatic carbons of the amino acid side chains. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, typically >95%. |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4] Store in a cool, dark, and dry place, preferably in a freezer at -20°C under an inert atmosphere.[4]

Conclusion

This compound is a critical component in the design and synthesis of advanced Antibody-Drug Conjugates. Its Val-Ala dipeptide structure allows for specific enzymatic cleavage in the tumor microenvironment, ensuring targeted payload delivery. The synthetic route, while multi-step, relies on well-established peptide coupling and protecting group chemistry. A thorough understanding of its properties, synthesis, and mechanism of action is essential for researchers in the field of targeted cancer therapy and drug development.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | 2505045-86-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc-Val-Ala-OH, ADC linker, 150114-97-9 | BroadPharm [broadpharm.com]

- 5. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. books.rsc.org [books.rsc.org]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Val-Ala-Aminomethyl Acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide derivative Fmoc-Val-Ala-aminomethyl acetate (B1210297), focusing on its chemical identity, synthesis, and potential applications, particularly as a prodrug moiety. The information is compiled for professionals in the fields of peptide chemistry, drug discovery, and development.

Chemical Identity and IUPAC Nomenclature

The structure commonly referred to as Fmoc-Val-Ala-aminomethyl acetate is a dipeptide composed of L-valine and L-alanine. The N-terminus of valine is protected by a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, and the C-terminus of alanine (B10760859) is modified to form an N-(acetoxymethyl)amide.

Systematic IUPAC Name: N-((9H-fluoren-9-yl)methoxycarbonyl)-L-valyl-N-((acetyloxy)methyl)-L-alaninamide

Common Synonyms:

-

This compound

-

Fmoc-Val-Ala-NH-CH₂-OAc

-

N-(Acetoxymethyl)-Fmoc-L-valyl-L-alaninamide

Molecular Structure: Fmoc-NH-CH(CH(CH₃)₂) -C(=O)-NH-CH(CH₃)-C(=O)-NH-CH₂-O-C(=O)-CH₃

The N-(acetoxymethyl)amide modification is a key feature of this molecule. This functional group is often employed in prodrug design. It is relatively stable externally but can be cleaved by intracellular esterases to release the parent amide, in this case, Fmoc-Val-Alanamide.[1][2]

Synthesis and Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Ala-OH Precursor

The synthesis begins with the standard solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Val-Ala-OH using Fmoc/tBu chemistry.[5][6]

-

Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is suitable for synthesizing the fully protected peptide acid.

-

Step 1: Alanine Coupling: The first amino acid, Fmoc-Ala-OH, is attached to the 2-CTC resin in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM).

-

Step 2: Fmoc Deprotection: The Fmoc group on alanine is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Step 3: Valine Coupling: The second amino acid, Fmoc-Val-OH, is then coupled to the deprotected alanine on the resin. A coupling agent like HBTU/HOBt or PyBOP is used in the presence of DIEA in DMF.[4]

-

Step 4: Cleavage from Resin: The resulting dipeptide, Fmoc-Val-Ala-OH, is cleaved from the resin under mild acidic conditions (e.g., 1-5% trifluoroacetic acid in DCM) to yield the carboxylic acid precursor.[7]

Protocol 2: C-Terminal Amidation and Modification

This phase converts the precursor peptide acid into the final N-(acetoxymethyl)amide.

-

Step 1: Primary Amide Formation: The precursor Fmoc-Val-Ala-OH is first converted to the primary amide, Fmoc-Val-Ala-NH₂. This can be achieved by solution-phase coupling with ammonia (B1221849) using standard carbodiimide (B86325) chemistry (e.g., EDC/HOBt).

-

Step 2: N-Hydroxymethylation: The primary amide is reacted with formaldehyde (B43269) under neutral or slightly basic conditions to form the N-hydroxymethyl intermediate (Fmoc-Val-Ala-NH-CH₂-OH).

-

Step 3: Acetylation: The final step is the esterification of the N-hydroxymethyl group. This is accomplished by reacting the intermediate with acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or DIEA to yield the target compound, this compound.

Physicochemical and Analytical Data

While specific quantitative data for the target compound is not published, the following table summarizes expected analytical parameters based on its constituent parts and similar known compounds.[7][8][9]

| Parameter | Expected Value / Method | Reference Compound(s) |

| Molecular Formula | C₂₆H₃₁N₃O₆ | - |

| Molecular Weight | 497.54 g/mol | - |

| Appearance | White to off-white solid | Fmoc-Val-Ala-OH[9] |

| Purity (by HPLC) | >95% | Fmoc-Val-Ala-OH[9] |

| ¹H NMR | Peaks corresponding to Fmoc, Val, Ala, and acetoxymethyl protons | General Peptide Spectra |

| Mass Spectrometry (ESI) | [M+H]⁺ ≈ 498.22, [M+Na]⁺ ≈ 520.20 | - |

Applications in Drug Development: A Prodrug Strategy

The primary application for a molecule like this compound is in the field of prodrug development. The N-(acetoxymethyl)amide moiety serves as an esterase-sensitive promoiety.[1]

Mechanism of Action: Many therapeutic peptides or small molecules with amide functionalities suffer from poor cell membrane permeability. The N-(acetoxymethyl) modification increases lipophilicity, which can enhance passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate ester.[2] This cleavage generates an unstable N-hydroxymethyl amide intermediate, which then spontaneously decomposes to release the parent amide compound and formaldehyde.[1]

This two-step activation mechanism is a common strategy to improve the bioavailability and cellular uptake of amine- or amide-containing drugs.[10][11][12]

Diagrams and Workflows

Diagram 1: Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from the protected dipeptide acid to the final product.

Caption: General workflow for the synthesis of the target compound.

Diagram 2: Prodrug Activation Pathway

This diagram shows the intracellular activation of an N-(acetoxymethyl)amide prodrug, leading to the release of the active parent compound.

Caption: Intracellular activation pathway of the prodrug.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4569967A - Synthesis of N-substituted peptide amides - Google Patents [patents.google.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fmoc-Val-Ala-OH | C23H26N2O5 | CID 11165770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fmoc-Val-Ala-OH, ADC linker, 150114-97-9 | BroadPharm [broadpharm.com]

- 10. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Val-Ala-aminomethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a crucial dipeptide linker used in the synthesis of Antibody-Drug Conjugates (ADCs). The information presented is curated for professionals in the fields of chemistry, biochemistry, and pharmaceutical development.

Introduction to Fmoc-Val-Ala-aminomethyl Acetate

This compound is a synthetic building block used as a cleavable linker in the construction of ADCs.[1][2] Its structure consists of a dipeptide sequence, Valine-Alanine, which is recognized and cleaved by specific proteases, such as Cathepsin B, often found in high concentrations within the lysosomal compartments of tumor cells.[][4] The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a standard protecting group in solid-phase peptide synthesis, while the C-terminus is modified with an aminomethyl acetate group. This linker is designed to be stable in systemic circulation but to release its cytotoxic payload upon internalization into the target cancer cell.[][5][6]

Solubility Profile

A closely related compound, Fmoc-Val-Ala-PAB, is reported to be insoluble in water and ethanol (B145695) but highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[7] Commercial suppliers of this compound also provide preparation tables for stock solutions in DMSO, indicating its utility as a primary solvent.[8]

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | High (>100 mg/mL) | Recommended solvent for stock solutions.[7][8] |

| N,N-Dimethylformamide (DMF) | High | Commonly used in peptide synthesis; expected to readily dissolve the compound. |

| Acetonitrile (ACN) | Moderate to High | Often used in reverse-phase HPLC; solubility is expected. |

| Methanol / Ethanol | Low to Moderate | May require heating or sonication for complete dissolution. |

| Water / Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | The hydrophobic nature of the Fmoc group and amino acid side chains limits aqueous solubility.[7] |

Stability Characteristics

The stability of this compound is a critical factor for its storage and application in ADC synthesis. The molecule has three primary points of potential degradation: the Fmoc group, the peptide bond, and the aminomethyl acetate ester linkage.

3.1 pH Stability

-

Acidic Conditions: The molecule is generally stable in mild acidic conditions. The ester and amide bonds are resistant to acid-catalyzed hydrolysis under typical experimental conditions. Strong acids, such as trifluoroacetic acid (TFA), are used for the cleavage of side-chain protecting groups in peptide synthesis and would likely cleave the ester linkage over time.[9]

-

Neutral Conditions: At neutral pH, the Val-Ala peptide linker is designed to be highly stable to prevent premature drug release in the bloodstream.[] However, the aminomethyl acetate ester bond may be susceptible to slow hydrolysis over extended periods in aqueous buffers.[10][11]

-

Basic Conditions: The Fmoc group is notoriously labile under basic conditions.[12] It is readily cleaved by primary and secondary amines, such as piperidine, which is the standard procedure for its removal during peptide synthesis. The ester linkage is also susceptible to rapid base-catalyzed hydrolysis (saponification).[10][11]

3.2 Thermal and Storage Stability For long-term storage, the solid compound should be kept in a freezer at -20°C, under an inert atmosphere, and protected from light. Some suppliers recommend storage at -80°C for periods longer than a month to ensure maximum stability.[13] Crystalline forms of Fmoc-protected linkers are generally more stable than amorphous or oily forms, which can be hygroscopic and prone to hydrolysis.[12]

3.3 Enzymatic Stability The core feature of the Val-Ala dipeptide linker is its susceptibility to enzymatic cleavage by proteases like Cathepsin B.[][4] This cleavage is the intended mechanism of action for payload release within the target cell's lysosome. Conversely, the linker is designed to have high stability in plasma, resisting cleavage by circulating proteases.[5]

Table 2: Summary of Stability Profile

| Condition | Moiety | Stability | Notes |

| Mild Acid (e.g., pH 4-6) | All | Generally Stable | |

| Neutral (e.g., pH 7.4) | Peptide Bond | High | Designed for stability in plasma.[] |

| Ester Linkage | Moderate | Susceptible to slow hydrolysis over time.[10][11] | |

| Mild Base (e.g., pH > 8) | Fmoc Group | Low | Rapidly cleaved by amines.[12] |

| Ester Linkage | Low | Susceptible to base-catalyzed hydrolysis.[10][11] | |

| Plasma | Peptide Bond | High | Designed to resist premature cleavage.[5] |

| Lysosomal Proteases | Peptide Bond | Low | Intended site of enzymatic cleavage.[][4] |

| Storage (Solid, -20°C) | All | High | Recommended storage condition. |

Experimental Protocols & Methodologies

Protocol for Solubility Testing

This protocol provides a general method for determining the solubility of this compound in a given solvent.

4.1 Materials

-

This compound

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Selection of solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Water, PBS pH 7.4)

-

Microcentrifuge tubes

4.2 Procedure

-

Preparation: Allow the lyophilized peptide linker to warm to room temperature before opening the vial.

-

Initial Test: Weigh a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Addition: Add a calculated volume of the test solvent to achieve a high target concentration (e.g., 100 µL to target 10 mg/mL).

-

Dissolution: Vortex the mixture vigorously for 30 seconds. If the solid does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[14] Gentle warming (e.g., to 30-40°C) can also be applied, but care should be taken to avoid degradation.

-

Observation: A clear, particle-free solution indicates that the compound is soluble at that concentration. If the solution is cloudy or contains visible particles, the compound is not fully soluble.

-

Titration (if insoluble): If the compound did not dissolve, add progressively larger volumes of the solvent, vortexing and sonicating after each addition, until dissolution is achieved. Record the final volume to calculate the approximate solubility.

-

Confirmation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. The absence of a pellet confirms complete dissolution.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. This compound - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

An In-depth Technical Guide to Fmoc-Val-Ala-aminomethyl Acetate: A Key Component in Antibody-Drug Conjugate Linker Technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a crucial building block in the development of cleavable linkers for antibody-drug conjugates (ADCs). This document delves into the core literature, seminal findings, and detailed methodologies related to its synthesis, characterization, and application.

Introduction: The Role of Fmoc-Val-Ala-aminomethyl Acetate in Targeted Cancer Therapy

This compound is a protected dipeptide derivative that serves as a fundamental component of enzyme-cleavable linkers in the field of antibody-drug conjugates. ADCs are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile.

The this compound unit incorporates three key features:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the N-terminus of the dipeptide, essential for stepwise solid-phase peptide synthesis (SPPS).

-

Val-Ala (Valine-Alanine) Dipeptide: A specific recognition motif for the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[]

-

Aminomethyl Acetate Moiety: This functional group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala sequence, this spacer undergoes spontaneous decomposition to release the unmodified cytotoxic drug. While the p-aminobenzyl carbamate (B1207046) (PABC) spacer is more commonly cited in the literature, the aminomethyl acetate group functions on a similar principle of self-immolation.[3][]

Studies have shown that the Val-Ala linker exhibits favorable properties such as improved hydrophilicity and stability compared to other dipeptide linkers like Val-Cit, which can reduce aggregation issues in ADCs with high drug-to-antibody ratios (DARs).[5][6]

Mechanism of Action: Cathepsin B-Mediated Payload Release

The therapeutic efficacy of ADCs utilizing a Val-Ala linker is contingent upon the selective cleavage of this linker within the target cancer cells. This process unfolds through a series of well-orchestrated steps:

-

Antibody Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic intracellular organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) and the aminomethyl spacer.[]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination cascade within the aminomethyl acetate spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]

This targeted release mechanism ensures that the potent cytotoxic agent is unleashed preferentially within the tumor cells, thereby enhancing the therapeutic window of the drug.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for preparing peptides.[1] This approach allows for high yields and purity by anchoring the growing peptide chain to an insoluble resin support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.

While a specific, detailed protocol for this compound is not extensively documented in a single seminal paper, the synthesis can be reliably performed by adapting established SPPS protocols for similar dipeptide linkers.[7][8][9] The following represents a consolidated, best-practice methodology.

Materials and Reagents

-

Fmoc-Ala-OH

-

Fmoc-Val-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Aminomethyl acetate building block (or a suitable precursor)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM) for cleavage

Synthesis Protocol

-

Resin Swelling and Loading of the First Amino Acid (Fmoc-Ala-OH):

-

Swell the 2-CTC resin in anhydrous DCM in a solid-phase synthesis vessel for 30-60 minutes.

-

In a separate flask, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading capacity) in anhydrous DCM.

-

Add DIPEA (6 equivalents) to the Fmoc-Ala-OH solution.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, DMF, and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of the Second Amino Acid (Fmoc-Val-OH):

-

In a separate flask, pre-activate Fmoc-Val-OH (3 equivalents) by dissolving it in DMF with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.

-

Wash the resin sequentially with DMF and DCM.

-

-

Coupling of the Aminomethyl Acetate Spacer:

-

Repeat the Fmoc deprotection step as described above.

-

Couple the aminomethyl acetate building block (or a suitable protected precursor) using the same activation and coupling procedure as for the amino acids.

-

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/DCM (e.g., 2:1:97) for 30-60 minutes at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Evaporate the solvent to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Experimental Protocols: Cathepsin B Cleavage Assay

To evaluate the efficacy of the this compound linker, in vitro cleavage assays using purified Cathepsin B are essential. These assays can be designed as either endpoint or kinetic analyses to screen for cleavage susceptibility and determine enzymatic parameters. Fluorometric methods are commonly employed due to their high sensitivity and suitability for high-throughput screening.

Endpoint Assay for Screening Linker Cleavage

This protocol is designed for the rapid assessment of whether the Val-Ala linker is a substrate for Cathepsin B.

Materials:

-

Fmoc-Val-Ala-aminomethyl-fluorophore conjugate (e.g., AMC or AFC)

-

Human Cathepsin B, purified

-

Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

-

Cathepsin B inhibitor (e.g., CA-074) for negative control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the Fmoc-Val-Ala-aminomethyl-fluorophore substrate in DMSO.

-

Dilute the substrate to a final concentration of 10 µM in the Assay Buffer.

-

Activate Cathepsin B by pre-incubating it in the Assay Buffer for 15 minutes at 37°C.

-

In the microplate, set up the following reactions in triplicate:

-

Test Wells: 50 µL of substrate solution + 50 µL of activated Cathepsin B solution.

-

Negative Control Wells: 50 µL of substrate solution + 50 µL of pre-incubated Cathepsin B and inhibitor solution.

-

Blank Wells: 50 µL of substrate solution + 50 µL of Assay Buffer.

-

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using an appropriate excitation/emission wavelength pair (e.g., 380/460 nm for AMC).

-

Subtract the blank fluorescence from all wells and compare the fluorescence of the test wells to the negative control.

Kinetic Assay for Determining Cleavage Parameters

This protocol allows for the determination of kinetic parameters such as Km and Vmax.

Procedure:

-

Follow the same reagent preparation and enzyme activation steps as in the endpoint assay.

-

Prepare a serial dilution of the substrate in the Assay Buffer (e.g., from 0.1 µM to 100 µM).

-

Add 50 µL of each substrate concentration to the wells of the microplate in triplicate.

-

Initiate the reaction by adding 50 µL of activated Cathepsin B solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1 minute for 30 minutes).

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation: Quantitative Analysis of Linker Cleavage

The following tables present illustrative quantitative data for the cleavage of Val-Ala linkers by Cathepsin B, based on values reported in the literature for similar dipeptide linkers. Actual experimental results may vary.

Table 1: Comparative Cleavage of Dipeptide Linkers (Endpoint Assay)

| Dipeptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Negative Control |

| Val-Ala-Fluorophore | 7500 ± 450 | 37.5 |

| Val-Cit-Fluorophore | 9200 ± 510 | 46.0 |

| Negative Control | 200 ± 50 | 1.0 |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

| Dipeptide Linker | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Val-Ala-Fluorophore | 25 | 0.8 | 3.2 x 104 |

| Val-Cit-Fluorophore | 15 | 1.2 | 8.0 x 104 |

Conclusion

This compound is a valuable and versatile building block for the construction of cleavable linkers in antibody-drug conjugates. Its specific cleavage by Cathepsin B, coupled with the self-immolative nature of the aminomethyl acetate spacer, allows for the targeted release of cytotoxic payloads within tumor cells. The established protocols for solid-phase peptide synthesis and enzymatic cleavage assays provide a robust framework for the development and evaluation of ADCs incorporating this linker technology. Further research into novel dipeptide sequences and spacer modifications will continue to refine the design of next-generation ADCs with enhanced therapeutic indices.

References

- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Late-Stage Desulfurization Enables Rapid and Efficient Solid-Phase Synthesis of Cathepsin-Cleavable Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Fmoc-Val-Ala-aminomethyl acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a critical component in the development of advanced targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical and cellular functions of this dipeptide linker, offering detailed experimental protocols and quantitative data to facilitate its application in the laboratory and clinical development pipeline.

Introduction: The Role of Fmoc-Val-Ala-aminomethyl acetate in Targeted Drug Delivery

This compound is a chemically synthesized dipeptide derivative that serves as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker is a pivotal component, ensuring the stability of the ADC in systemic circulation and enabling the selective release of the cytotoxic payload within the target cancer cells.

The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor cells.[1][2] This enzymatic susceptibility allows for the targeted cleavage of the linker and subsequent release of the cytotoxic drug within the lysosome of the cancer cell, thereby minimizing off-target toxicity. The N-terminus of the dipeptide is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group commonly used in solid-phase peptide synthesis. The C-terminus is modified with an aminomethyl acetate group, which is part of a self-immolative spacer system, often p-aminobenzyl carbamate (B1207046) (PABC), that ensures the efficient release of the unmodified payload upon cleavage.[3]

Biochemical and Cellular Functions

The primary biochemical function of the Val-Ala linker within an ADC is to undergo enzymatic cleavage by Cathepsin B. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][5] The acidic environment of the lysosome and the presence of proteases like Cathepsin B facilitate the hydrolysis of the amide bond between the alanine (B10760859) residue and the self-immolative spacer.[1][2] This cleavage initiates a cascade that leads to the release of the active cytotoxic drug into the cytoplasm, where it can exert its cell-killing effect.

The cellular function of this compound is intrinsically linked to its role in mediating the targeted delivery and release of cytotoxic payloads. The stability of the linker in the bloodstream is crucial to prevent premature drug release and associated systemic toxicity.[6][7] Compared to the more commonly used Val-Cit linker, the Val-Ala linker has been shown to exhibit lower hydrophobicity, which can be advantageous in the manufacturing of ADCs by reducing the propensity for aggregation, especially with high drug-to-antibody ratios (DARs).[8][9][] However, the cleavage rate of the Val-Ala linker by Cathepsin B is reportedly about half that of the Val-Cit linker.[1]

Quantitative Data

The following tables summarize key quantitative parameters related to the performance of Val-Ala linkers in comparison to other dipeptide linkers.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |

| Val-Cit | 100% | [1] |

| Val-Ala | ~50% | [1] |

| Phe-Lys | ~3000% | [3] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of a Model Val-Ala Substrate

| Parameter | Value | Reference |

| Km (µM) | 6200 ± 280 | [11] |

| kcat (s⁻¹) | Not Reported | |

| kcat/Km (M⁻¹s⁻¹) | 31.0 | [11] |

Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.

Table 3: Comparative Properties of Val-Ala and Val-Cit Linkers in ADCs

| Property | Val-Ala Linker | Val-Cit Linker | References |

| Hydrophobicity | Lower | Higher | [8][9] |

| Aggregation Propensity | Lower, allows for higher DARs | Higher | [8][9][] |

| In Vitro Stability | Similar | Similar | [] |

| Cathepsin B Cleavage Rate | Slower | Faster | [1] |

| In Vitro Cytotoxicity | Similar | Similar | [] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound and ADCs constructed with this linker.

Synthesis of this compound

Materials:

-

Fmoc-Val-OH

-

H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

N-(chloromethyl)acetamide

-

Cesium carbonate (Cs2CO3)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

-

Dipeptide Formation:

-

Dissolve Fmoc-Val-OH, H-Ala-OMe·HCl, and HOBt in DMF.

-

Cool the solution to 0°C and add DIC.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting Fmoc-Val-Ala-OMe by flash chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the purified dipeptide in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

-

-

Saponification:

-

Dissolve the resulting H-Val-Ala-OMe in a mixture of THF and water.

-

Add LiOH and stir at room temperature until the saponification is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain H-Val-Ala-OH.

-

-

Fmoc Protection of the Dipeptide:

-

Dissolve H-Val-Ala-OH in a mixture of dioxane and water.

-

Add Na2CO3 and Fmoc-OSu.

-

Stir at room temperature overnight.

-

Work up the reaction as described in step 1 to obtain Fmoc-Val-Ala-OH.

-

-

Attachment of Aminomethyl Acetate:

-

Dissolve Fmoc-Val-Ala-OH in DMF.

-

Add Cs2CO3 and stir for 30 minutes.

-

Add N-(chloromethyl)acetamide and stir at room temperature until the reaction is complete.

-

Work up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the final product, this compound, by HPLC.

-

In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Val-Ala linker to cleavage by its target enzyme.[4][11]

Materials:

-

ADC containing the Val-Ala linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 1% formic acid

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of 10 µM ADC and 100 nM Cathepsin B.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, which is crucial for predicting its in vivo performance.[6][7]

Materials:

-

ADC containing the Val-Ala linker

-

Human, mouse, and rat plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C. A control sample in PBS should be run in parallel.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.

-

ADC Capture: Thaw the plasma samples and incubate with immunoaffinity capture beads to isolate the ADC.

-

Washing: Wash the beads to remove unbound plasma proteins.

-

Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). Alternatively, the amount of free payload in the plasma supernatant can be quantified by LC-MS/MS after protein precipitation.

In Vitro Cytotoxicity Assay

This assay measures the cell-killing activity of the ADC on target cancer cells.[12][13]

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

ADC containing the Val-Ala linker

-

Isotype control ADC

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium. Add the diluted ADCs to the cells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

Caption: Workflow of ADC action from extracellular binding to intracellular payload release and apoptosis induction.

Experimental Workflow: In Vitro Cathepsin B Cleavage Assay

Caption: Step-by-step workflow for conducting an in vitro Cathepsin B cleavage assay of an ADC.

Logical Relationship: Linker Properties and ADC Performance

Caption: Relationship between key linker properties and the overall performance characteristics of an ADC.

Conclusion

This compound represents a valuable tool in the design and development of next-generation Antibody-Drug Conjugates. Its susceptibility to cleavage by Cathepsin B provides a mechanism for tumor-specific payload release, while its favorable hydrophobicity profile can offer advantages in ADC manufacturing. This technical guide provides a comprehensive resource for researchers to understand and apply this linker technology, with the aim of accelerating the development of more effective and safer cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sciex.com [sciex.com]

The Role of Fmoc-Val-Ala Linkers in Next-Generation Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth examination of the Fmoc-Val-Ala-based linker system, a protease-cleavable linker that has garnered significant interest for its favorable physicochemical properties and robust performance in preclinical and clinical settings. We will delve into its mechanism of action, synthesis, and the critical experimental protocols for the characterization and evaluation of ADCs employing this linker technology.

Introduction to Val-Ala Linkers in ADCs

The Valine-Alanine (Val-Ala) dipeptide linker is a prominent member of the enzyme-cleavable linker family, designed for selective release of cytotoxic payloads within the tumor microenvironment.[1][2] Unlike non-cleavable linkers that require degradation of the antibody backbone for drug release, Val-Ala linkers are engineered to be substrates for specific lysosomal proteases, most notably Cathepsin B, which is often overexpressed in cancer cells.[][]

The Val-Ala linker offers several advantages over the more traditional Valine-Citrulline (Val-Cit) linker. Notably, it exhibits lower hydrophobicity, which can lead to reduced aggregation of the final ADC product, especially with highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers.[5][6][7] This improved biophysical property allows for the generation of ADCs with a higher drug-to-antibody ratio (DAR) without compromising stability.[6] Studies have shown that Val-Ala linkers can achieve a DAR of up to 7.4 with minimal aggregation.[6]

Mechanism of Action

The therapeutic action of an ADC equipped with a Val-Ala linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.

-

Binding and Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[1]

-

Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues of the linker.[][]

-

Payload Release: This cleavage event triggers the release of the cytotoxic payload into the cytoplasm of the cancer cell.[]

-

Induction of Cell Death: The released payload then exerts its cytotoxic effect, leading to cell cycle arrest and apoptosis.[8]

A key feature of some payloads released from Val-Ala linkers, such as monomethyl auristatin E (MMAE), is their ability to induce a "bystander effect." As these payloads are often cell-permeable, they can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.[1]

Synthesis of Fmoc-Val-Ala-PABC Linker

While the precise synthesis of "Fmoc-Val-Ala-aminomethyl acetate" is not widely documented under that specific nomenclature, a functionally analogous and commonly used structure is the Fmoc-Val-Ala-p-aminobenzyl carbamate (B1207046) (PABC) linker. The PABC group acts as a self-immolative spacer, ensuring the release of an unmodified payload. Below is a representative, multi-step synthesis protocol based on established solid-phase peptide synthesis (SPPS) and solution-phase chemistry principles.

Experimental Protocol: Synthesis of Fmoc-Val-Ala-PABC-Payload Conjugate

Materials:

-

Fmoc-Ala-OH

-

Fmoc-Val-OH

-

p-Aminobenzyl alcohol (PABC-OH)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM, DMSO)

-

Cytotoxic payload with a reactive functional group

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Loading of the First Amino Acid: The C-terminal amino acid, Fmoc-Ala-OH, is loaded onto a solid support resin (e.g., 2-chlorotrityl chloride resin).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine using a solution of 20% piperidine in DMF.

-

Coupling of the Second Amino Acid: The next amino acid, Fmoc-Val-OH, is activated with a coupling reagent (e.g., HATU/DIPEA) and coupled to the free amine of the resin-bound alanine.

-

Cleavage from Resin: The dipeptide, Fmoc-Val-Ala, is cleaved from the resin using a mild acidic solution.

-

Coupling to PABC Spacer: The free carboxyl group of the dipeptide is coupled to the amino group of p-aminobenzyl alcohol (PABC-OH) in solution using standard peptide coupling reagents.

-

Activation of PABC-OH: The hydroxyl group of the Fmoc-Val-Ala-PABC intermediate is then activated, for example, by conversion to a p-nitrophenyl carbonate.

-

Conjugation to Payload: The activated linker is reacted with the cytotoxic payload (e.g., MMAE) to form the final drug-linker construct.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Presentation

The following tables summarize key quantitative data for ADCs utilizing Val-Ala linkers from various studies.

Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker | Payload | Achieved DAR | Aggregation (%) | Reference |

| Val-Ala | PBD Dimer | 7.4 | < 10% | [6] |

| Val-Cit | PBD Dimer | > 4 (Precipitation) | > 10% | [6] |

| Val-Ala | MMAE | ~7 | No obvious increase | [9] |

| Val-Cit | MMAE | ~7 | 1.80% | [9] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |

| Anti-HER2-Val-Ala-MMAE | HER2+ | HER2 | 92 | [9] |

| Sulfatase-cleavable ADC | HER2+ | HER2 | 61 and 111 | [9] |

| Non-cleavable ADC | HER2+ | HER2 | 609 | [9] |

Key Experimental Protocols

5.1. Determination of Drug-to-Antibody Ratio (DAR)

Principle: The average number of drug molecules conjugated to an antibody is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are common methods for DAR determination.[10]

Protocol (HIC Method):

-

Sample Preparation: Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

-

Chromatography:

-

Column: A suitable HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration.

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[][10]

5.2. In Vitro Plasma Stability Assay

Principle: To assess the stability of the ADC and the linker in plasma, the ADC is incubated in plasma from different species, and the amount of conjugated antibody is measured over time.[2][11]

Protocol:

-

Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma (human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

ADC Capture: At each time point, capture the ADC from the plasma using an affinity capture method (e.g., protein A/G magnetic beads).[6]

-

Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

-

Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation.

5.3. In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the ability of the ADC to kill target cancer cells by assessing cell viability.[12][13]

Protocol:

-

Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubation: Incubate the plates for a period of 72-96 hours at 37°C.[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

5.4. In Vivo Efficacy Study in Xenograft Models

Principle: To evaluate the anti-tumor activity of the ADC in a living organism, a human tumor xenograft model in immunocompromised mice is commonly used.[15][16]

Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice.[15]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments intravenously.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.[7]

-

Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualization of Pathways and Workflows

6.1. Signaling Pathways

The cytotoxic payloads released from Val-Ala linker-based ADCs induce apoptosis through distinct signaling pathways.

-

MMAE (Tubulin Inhibitor): MMAE disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][8] This process involves the activation of the intrinsic apoptotic pathway.

Caption: Mechanism of action of an MMAE-based ADC.

-

PBD Dimer (DNA Alkylating Agent): PBD dimers are DNA minor groove-binding agents that form covalent cross-links, leading to cell cycle arrest and apoptosis.[5][17] This DNA damage can trigger p53-dependent or independent apoptotic pathways.[18]

Caption: Mechanism of action of a PBD dimer-based ADC.

6.2. Experimental and Developmental Workflows

-

General ADC Development Workflow: This diagram outlines the major stages in the development of an ADC, from initial design to preclinical evaluation.

Caption: General workflow for ADC development and evaluation.

Conclusion

The Fmoc-Val-Ala linker system represents a significant advancement in ADC technology, offering a favorable balance of stability and controlled payload release. Its superior physicochemical properties, particularly in reducing aggregation with lipophilic payloads, enable the development of more homogeneous and potent ADCs with higher drug loading. A thorough understanding of the synthesis, mechanism of action, and the application of robust analytical and biological assays is paramount for the successful development of next-generation ADCs. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers working to harness the full potential of Val-Ala-based ADCs in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 5. adcreview.com [adcreview.com]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. ADC Plasma Stability Assay [iqbiosciences.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 17. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

A Technical Guide to the Role of Dipeptide Linkers in Solid-Phase Peptide Synthesis: A Focus on the Fmoc-Val-Ala-Aminomethyl System

This technical guide explores the role and application of dipeptide linkers, specifically focusing on a hypothetical Fmoc-Val-Ala-aminomethyl system, in the context of solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction to Linkers in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support or resin. The linker is a critical component in this methodology; it is a bifunctional molecule that covalently attaches the nascent peptide chain to the insoluble resin. The choice of linker dictates the conditions under which the final peptide can be cleaved from the support and determines the C-terminal functionality of the peptide (e.g., acid or amide).

The Fmoc-Val-Ala-aminomethyl linker represents a specialized class of linkers designed to potentially mitigate challenges associated with "difficult" peptide sequences. These sequences, often rich in hydrophobic or β-sheet-forming amino acids, can lead to poor solvation and interchain aggregation on the solid support, resulting in incomplete reactions and low synthesis yields. The incorporation of a dipeptide, such as Valine-Alanine, directly into the linker can disrupt these secondary structures, enhancing the solvation of the peptide-resin matrix and improving the efficiency of subsequent coupling steps.

The Structure and Proposed Mechanism of an Fmoc-Val-Ala-Aminomethyl Linker System

While "Fmoc-Val-Ala-aminomethyl acetate" is not a standard commercially available linker, its name suggests a well-defined chemical structure assembled on an aminomethylated solid support, such as aminomethyl-polystyrene. The synthesis would proceed by first coupling Fmoc-Alanine to the aminomethyl resin, followed by deprotection and coupling of Fmoc-Valine. The term "acetate" likely refers to the initial counter-ion or a remnant of the activation step.

The core function of this linker is to provide a cleavable bond that releases the peptide from the resin upon completion of the synthesis. Based on the Val-Ala dipeptide structure, which lacks any specialized acid-labile groups, the cleavage would most likely occur at the bond between the peptide and the linker, or the linker and the resin, under standard acidic conditions.

The final cleavage of the peptide from the Val-Ala-aminomethyl linker would typically be achieved using a strong acid, such as trifluoroacetic acid (TFA), along with a cocktail of scavengers to protect sensitive amino acid side chains. The cleavage would hydrolyze the amide bond at the C-terminus of the synthesized peptide.

Experimental Protocols

The following are generalized protocols for the use of a dipeptide linker system in SPPS. These should be optimized for specific peptide sequences and scales.

-

Resin Swelling: Swell aminomethyl-polystyrene resin in dichloromethane (B109758) (DCM) for 1 hour.

-

First Amino Acid Coupling (Alanine):

-

Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the swollen resin and agitate for 4-6 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Valine):

-

Repeat the coupling procedure described in step 2 using Fmoc-Val-OH.

-

The resulting Fmoc-Val-Ala-aminomethyl resin is now ready for peptide synthesis.

-

The synthesis of the target peptide proceeds via a standard cycle of Fmoc deprotection and amino acid coupling.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

The use of dipeptide linkers is primarily justified by their ability to improve synthesis outcomes for difficult sequences. The table below summarizes typical performance data for syntheses that benefit from such modifications, based on literature for analogous systems.

| Parameter | Standard Linker (e.g., Wang) | Dipeptide Linker System | Rationale for Improvement |

| Crude Peptide Purity | 30-60% (for difficult sequences) | 50-85% | Improved solvation of the peptide-resin matrix reduces aggregation and side reactions. |

| Overall Synthesis Yield | Low to Moderate | Moderate to High | Fewer failed coupling steps lead to a higher yield of the target peptide. |

| Cleavage Efficiency | > 95% | > 95% | Cleavage is typically efficient under standard TFA conditions for both linker types. |

| Aggregation Events | High | Reduced | The dipeptide disrupts secondary structure formation (β-sheets) near the resin core. |

Note: Data are representative and will vary significantly based on the specific peptide sequence.

Conclusion

The Fmoc-Val-Ala-aminomethyl linker system, while not a standard reagent, exemplifies a rational design approach to overcoming common challenges in solid-phase peptide synthesis. By incorporating a dipeptide structure, this type of linker can effectively disrupt peptide aggregation on the solid support, leading to higher purity and yield, especially for sequences prone to difficult couplings. The protocols and data presented in this guide, based on established principles of peptide chemistry, provide a framework for the application and understanding of such advanced linker strategies in the synthesis of complex peptides for research and therapeutic development.

Methodological & Application

Application Notes and Protocols for Fmoc-Val-Ala-aminomethyl acetate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a unique reagent where the C-terminus is modified. This modification may serve as a precursor to a C-terminal aminomethyl group or as a specialized linker with specific cleavage properties. The protocol outlined below is based on the hypothesis that this reagent is used to introduce a C-terminally modified Val-Ala dipeptide onto a solid support.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Fmoc-Val-Ala-aminomethyl acetate | Synthesis Grade (≥95%) | e.g., Sigma-Aldrich | Store at -20°C in a dark, inert atmosphere. |

| Wang Resin | 100-200 mesh, 0.5-1.0 mmol/g | Standard Supplier | Suitable for peptides with a C-terminal carboxylic acid.[1] |

| Rink Amide Resin | 100-200 mesh, 0.5-1.0 mmol/g | Standard Supplier | Suitable for peptides with a C-terminal amide.[1] |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Amine-free. |

| Dichloromethane (DCM) | Reagent Grade | Standard Supplier | |

| Piperidine (B6355638) | Reagent Grade | Standard Supplier | |

| Diisopropylcarbodiimide (DIC) | Reagent Grade | Standard Supplier | |

| Hydroxybenzotriazole (HOBt) | Reagent Grade | Standard Supplier | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger. |

| Diethyl ether | Reagent Grade | Standard Supplier | Cold, for precipitation. |

Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the initial step of anchoring the dipeptide to the solid support.

-

Resin Swelling: Swell 1 gram of Wang resin in 10 mL of DMF for 1 hour in a reaction vessel. After swelling, drain the DMF.

-

Activation of Dipeptide: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling to Resin: Add the activated dipeptide solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

-

Capping of Unreacted Sites (Optional but Recommended): After the coupling reaction, drain the solution and wash the resin with DMF. To cap any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF (1:1:8 v/v/v) for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times) to shrink the resin for drying.

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by Fmoc quantification.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps of deprotection and coupling to extend the peptide chain.

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc group.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent such as DIC/HOBt or HBTU/DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

-

After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol details the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups. The specific conditions for cleaving the aminomethyl acetate group might differ from standard linkers and may require optimization. The following is a standard protocol for cleavage from Wang resin.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.[5]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[5]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Peptide Collection: Collect the precipitated peptide by centrifugation and decant the ether. Wash the peptide pellet with cold ether two more times.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Reagent Quantities for a 0.1 mmol Synthesis Scale

| Reagent | Molar Equivalents (relative to resin loading) | Amount for 0.1 mmol |

| This compound | 3 | 0.3 mmol |

| DIC | 3 | 0.3 mmol |

| HOBt | 3 | 0.3 mmol |

| Subsequent Fmoc-Amino Acids | 3-5 | 0.3-0.5 mmol |

| Piperidine (in DMF) | N/A | 20% (v/v) solution |

| TFA Cleavage Cocktail | N/A | 10 mL |

Table 2: Typical Characterization Data for a Synthesized Peptide

| Analysis | Expected Result |

| RP-HPLC Purity | >95% (after purification) |

| Mass Spectrometry (e.g., ESI-MS) | Observed mass should match the calculated theoretical mass of the desired peptide. |

Visualizations

Caption: Experimental workflow for peptide synthesis using this compound.

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Conclusion

The use of this compound in peptide synthesis represents a specialized application of Fmoc chemistry. While the precise reactivity of the aminomethyl acetate group requires empirical determination, the protocols provided herein, based on established SPPS principles, offer a robust starting point for researchers. Successful synthesis will depend on careful execution of the coupling, deprotection, and cleavage steps, followed by rigorous purification and characterization of the final peptide product. It is recommended to perform small-scale trial syntheses to optimize the conditions for this specific reagent.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Fmoc-Val-Ala-aminomethyl acetate as a Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a specialized cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This dipeptide linker, composed of valine and alanine (B10760859), is designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted cleavage mechanism allows for the precise release of a cytotoxic payload at the site of action, enhancing therapeutic efficacy while minimizing systemic toxicity.[3]

The Val-Ala linker offers distinct advantages, including improved hydrophilicity compared to the more common Val-Cit linker. This property can reduce the aggregation of ADCs, especially those with hydrophobic payloads, and potentially allow for higher drug-to-antibody ratios (DAR).[4][5] The linker system incorporates a self-immolative spacer, which, following enzymatic cleavage of the dipeptide, spontaneously decomposes to release the unmodified, active payload.[6][]